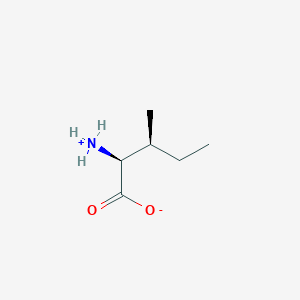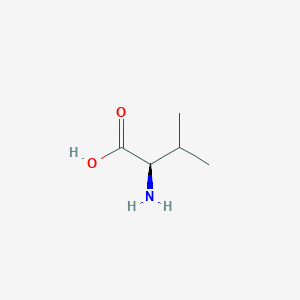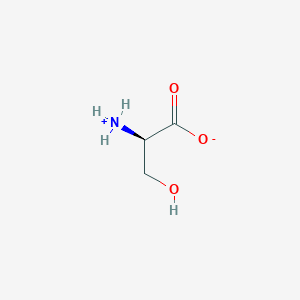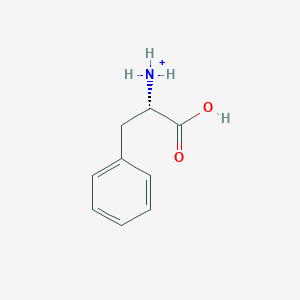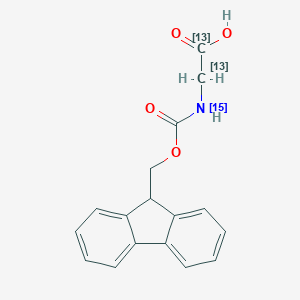
Fmoc-Gly-OH-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly-OH-13C2,15N is a 15N-labeled and 13C-labeled Crystal Violet . It is a protected amino acid used to synthesize 13C2/15N-labeled peptides for MS-based protein quantitation .
Synthesis Analysis
The synthesis of Fmoc-Gly-OH-13C2,15N involves the use of 2N HCl aqueous solution to acidify the stripped aqueous layer to a pH=2, followed by extraction with ethyl acetate three times .Molecular Structure Analysis
The linear formula of Fmoc-Gly-OH-13C2,15N is (H15N-Fmoc)13CH213CO2H . Its molecular weight is 300.28 .Chemical Reactions Analysis
The Fmoc group in Fmoc-Gly-OH-13C2,15N is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-Gly-OH-13C2,15N is a solid . Its melting point is 174-175 °C .科学的研究の応用
Stable Isotope Applications in Clinical Research
Stable isotopes, such as 13C and 15N, are used extensively in clinical science for diagnostic and research purposes. These isotopes have been applied in a wide range of studies due to their non-radioactive nature, making them safe for patient use. The use of stable isotopes allows for detailed metabolic, physiological, and nutritional studies, providing insights into human health and disease mechanisms. Such isotopes can be used in the synthesis of compounds for tracing metabolic pathways, studying enzyme activity, or understanding drug metabolism and distribution within the body (Halliday & Rennie, 1982).
Nanomedicine and Therapeutic Applications
Functionalized Magnetic Iron Oxide Nanoparticles (FMIONPs) represent an example of how advanced materials are being utilized for biomedical applications, including drug delivery systems, diagnostic tools, and as part of therapeutic strategies. Though not directly related to "Fmoc-Gly-OH-13C2,15N", the development and functionalization of nanoparticles highlight the potential for incorporating specific labeled compounds into complex systems for targeted therapeutic or diagnostic purposes. These applications include treating central nervous system injuries, cancer therapy, and enhancing the biological effects of treatments through improved targeting and delivery mechanisms (Sharma et al., 2014).
Role in Plant Abiotic Stress Resistance
The study of organic osmolytes, such as glycine betaine and proline, in improving plant stress resistance offers insights into how specific compounds can enhance biological systems' resilience to environmental stresses. While "Fmoc-Gly-OH-13C2,15N" is a labeled compound not directly mentioned in this context, the research on osmolytes demonstrates the broader scientific interest in understanding how compounds can affect biological functions and stress responses, potentially informing the use of labeled compounds in tracking and analyzing these processes (Ashraf & Foolad, 2007).
Safety And Hazards
将来の方向性
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-KBBTWOTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2][13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583953 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-OH-13C2,15N | |
CAS RN |
285978-13-4 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





